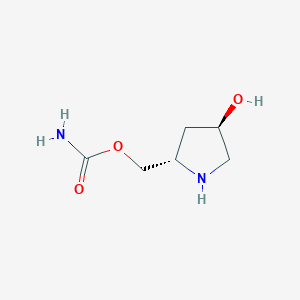
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate typically involves the protection of functional groups, selective reduction, and carbamate formation. One common method includes the use of protecting groups to shield the hydroxyl and amine functionalities, followed by selective reduction of the pyrrolidine ring. The final step involves the formation of the carbamate group using reagents such as methyl chloroformate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters
Applications De Recherche Scientifique
Chemistry: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its chiral nature allows for selective interaction with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mécanisme D'action
The mechanism of action of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide .
Uniqueness: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Propriétés
Numéro CAS |
412279-20-0 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl carbamate |
InChI |
InChI=1S/C6H12N2O3/c7-6(10)11-3-4-1-5(9)2-8-4/h4-5,8-9H,1-3H2,(H2,7,10)/t4-,5+/m0/s1 |
Clé InChI |
BEQIZLDOIKRFEI-CRCLSJGQSA-N |
SMILES isomérique |
C1[C@H](CN[C@@H]1COC(=O)N)O |
SMILES canonique |
C1C(CNC1COC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


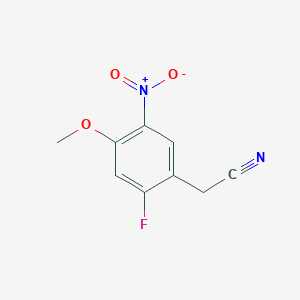
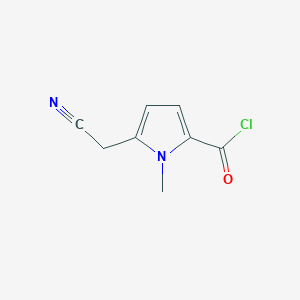
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
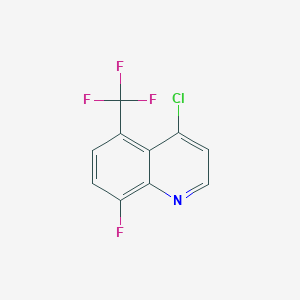

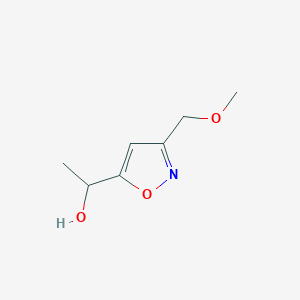
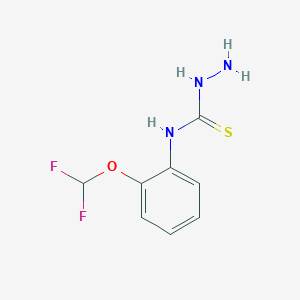


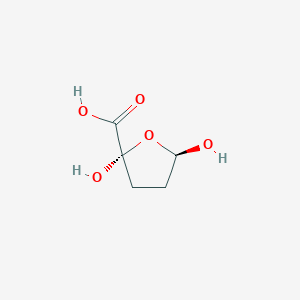


![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)

